molecular formula C17H15NO3 B14464142 2-(((4-(2-Propenyloxy)phenyl)methylene)amino)benzoic acid CAS No. 71937-01-4

2-(((4-(2-Propenyloxy)phenyl)methylene)amino)benzoic acid

Cat. No.: B14464142
CAS No.: 71937-01-4
M. Wt: 281.30 g/mol
InChI Key: LWQLUARVXRKPCD-UHFFFAOYSA-N
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Description

2-(((4-(2-Propenyloxy)phenyl)methylene)amino)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a benzoic acid moiety substituted with a 4-(2-propenyloxy)phenyl group and a methyleneamino linkage. It is a derivative of benzoic acid and exhibits unique chemical properties due to its structural configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-(2-Propenyloxy)phenyl)methylene)amino)benzoic acid can be achieved through various synthetic routes. One common method involves the condensation reaction between 4-(2-propenyloxy)benzaldehyde and 2-aminobenzoic acid under acidic or basic conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the methyleneamino linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(((4-(2-Propenyloxy)phenyl)methylene)amino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of 2-(((4-(2-Propenyloxy)phenyl)methylene)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to induce cellular responses . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((4-(2-Propenyloxy)phenyl)methylene)amino)benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, and potential applications. Its unique combination of functional groups allows for versatile chemical modifications and diverse applications in various fields.

Properties

CAS No.

71937-01-4

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

2-[(4-prop-2-enoxyphenyl)methylideneamino]benzoic acid

InChI

InChI=1S/C17H15NO3/c1-2-11-21-14-9-7-13(8-10-14)12-18-16-6-4-3-5-15(16)17(19)20/h2-10,12H,1,11H2,(H,19,20)

InChI Key

LWQLUARVXRKPCD-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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